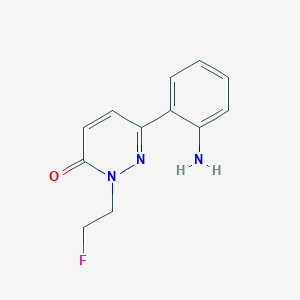
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one
Overview
Description
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one (6-AFEDHP) is a small molecule that is gaining attention in the scientific community due to its potential applications in various areas. 6-AFEDHP is a synthetic compound that is structurally similar to the natural product 2,3-dihydropyridazin-4-one, which is found in plants and animals. This compound has been studied for its potential use in drug development and other biomedical research applications, as well as its potential effects on the biochemical and physiological processes of organisms.
Scientific Research Applications
Synthetic Applications and Biological Activities
Anticonvulsant Activity : Research demonstrates the synthesis of pyridazinone derivatives, including 6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one, and their evaluation for anticonvulsant activities. Pyridazinone derivatives were synthesized from β-(aminophenyl) propionic acid and tested for anticonvulsant activity, showing significant effects in some compounds (Samanta et al., 2011).
HIV-1 Inhibitor Potential : Novel fluorine substituted compounds have been synthesized as potential inhibitors towards HIV-1 activity, indicating the role of fluorine in enhancing biological activity. The synthesis involved fluorine substitution in heterobicyclic nitrogen systems bearing a triazin-5-one moiety (Abdel-Rahman et al., 2014).
Chemical Synthesis and Modification : Studies on pyridazinones, including the synthesis of 5,6-bis(substitutedphenyl)-2H(3)-pyridazinones, reveal the chemical versatility of pyridazinone derivatives for further modifications and potential applications in creating compounds with specific biological activities (Alonazy et al., 2009).
Platelet Aggregation Inhibiting and Hypotensive Activities : The synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has shown significant pharmacological effects, including platelet aggregation inhibition and hypotensive action, highlighting their potential in cardiovascular therapeutics (Thyes et al., 1983).
Drug Discovery and Development : Polysubstituted pyridazinones synthesized through sequential nucleophilic substitution reactions indicate the scaffold's potential for various drug discovery applications. The methodology allows access to a variety of functional systems that could be pivotal in pharmaceutical development (Pattison et al., 2009).
Antibacterial and Antioxidant Agents : The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents showcases the chemical adaptability of pyridazinone derivatives in creating compounds with antibacterial properties (Solankee et al., 2004).
properties
IUPAC Name |
6-(2-aminophenyl)-2-(2-fluoroethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVOICZBHYOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



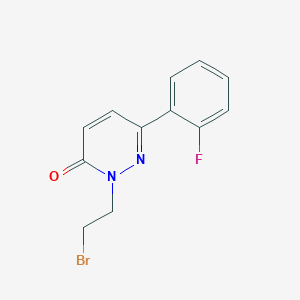
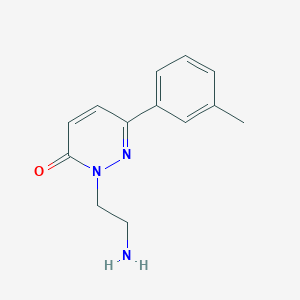
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)


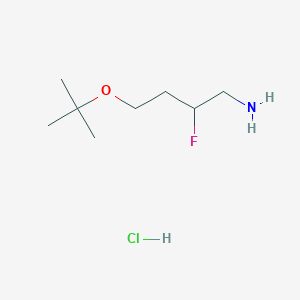

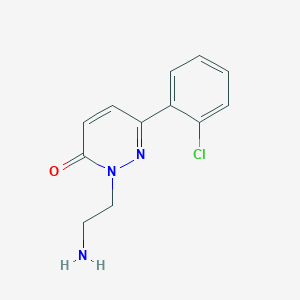

![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)
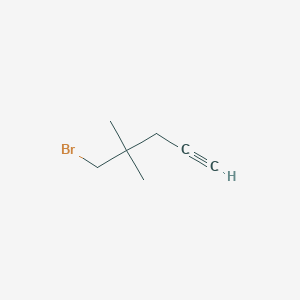

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)